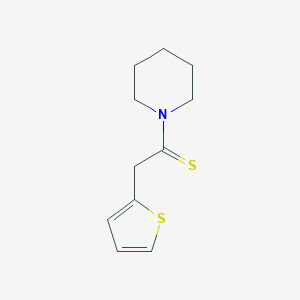
1-Piperidin-1-yl-2-thiophen-2-ylethanethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione is an organic compound that features a piperidine ring and a thiophene ring connected by an ethanethione linker
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione typically involves the reaction of piperidine with 2-bromoethanethione in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as potassium carbonate or sodium hydroxide are often used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ethanethione linker can be reduced to form ethanethiol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethanethiol derivatives.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the thiophene ring can participate in electron transfer processes. The ethanethione linker provides flexibility and enhances the compound’s ability to bind to its targets.
類似化合物との比較
1-(Piperidin-1-yl)-2-(furan-2-yl)ethanethione: Similar structure but with a furan ring instead of a thiophene ring.
1-(Morpholin-4-yl)-2-(thiophen-2-yl)ethanethione: Contains a morpholine ring instead of a piperidine ring.
1-(Piperidin-1-yl)-2-(benzothiophen-2-yl)ethanethione: Features a benzothiophene ring instead of a thiophene ring.
Uniqueness: 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione is unique due to its combination of a piperidine ring and a thiophene ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
114373-81-8 |
|---|---|
分子式 |
C11H15NS2 |
分子量 |
225.4 g/mol |
IUPAC名 |
1-piperidin-1-yl-2-thiophen-2-ylethanethione |
InChI |
InChI=1S/C11H15NS2/c13-11(9-10-5-4-8-14-10)12-6-2-1-3-7-12/h4-5,8H,1-3,6-7,9H2 |
InChIキー |
ACCDAMDDJVYCML-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=S)CC2=CC=CS2 |
正規SMILES |
C1CCN(CC1)C(=S)CC2=CC=CS2 |
同義語 |
Piperidine, 1-[2-(2-thienyl)-1-thioxoethyl]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















